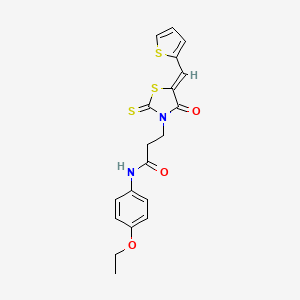

(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide

Description

The compound “(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide” is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin-3-yl scaffold. Key structural features include:

- Propanamide backbone: Linked to a 4-ethoxyphenyl group at the N-terminus, introducing an electron-donating ethoxy substituent.

- Thioxo group: At position 2 of the thiazolidinone, enhancing electronic delocalization and tautomeric possibilities.

Thiazolidinones are pharmacologically significant, often associated with antimicrobial, anticancer, and anti-inflammatory activities. The ethoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the thiophene ring could facilitate π-π interactions in biological targets .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S3/c1-2-24-14-7-5-13(6-8-14)20-17(22)9-10-21-18(23)16(27-19(21)25)12-15-4-3-11-26-15/h3-8,11-12H,2,9-10H2,1H3,(H,20,22)/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEYTGDQFWMESC-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide is a compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological properties, including antibacterial and antifungal activities, as well as its implications in cancer treatment.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a complex structure that includes a thiazolidinone ring, which is often associated with various pharmacological activities. The molecular weight is approximately 418.55 g/mol, and it has been predicted to exhibit specific physicochemical properties such as density and acidity .

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antibacterial activity against various strains of bacteria. The biological activity of this compound was evaluated alongside other thiazolidinone compounds.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| (Z)-N-(4-ethoxyphenyl)-3... | Staphylococcus aureus | 15 | 30 |

| (Z)-N-(4-ethoxyphenyl)-3... | Escherichia coli | 20 | 40 |

| (Z)-N-(4-ethoxyphenyl)-3... | Listeria monocytogenes | 10 | 25 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Studies indicated that this compound showed superior activity compared to traditional antibiotics such as ampicillin and streptomycin, particularly against Gram-positive bacteria like S. aureus . The most sensitive strain was found to be S. aureus, while E. coli exhibited the highest resistance .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity. Research indicated that derivatives of thiazolidinones possess good to excellent antifungal properties against various fungal strains.

Table 2: Antifungal Activity Against Fungal Strains

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| (Z)-N-(4-ethoxyphenyl)-3... | Candida albicans | 12 |

| (Z)-N-(4-ethoxyphenyl)-3... | Aspergillus niger | 15 |

The results suggested that the compound could be effective against common fungal pathogens, making it a candidate for further development in antifungal therapies .

Anticancer Potential

The thiazolidinone scaffold is recognized for its anticancer properties. Studies have shown that compounds with similar structures inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a study involving several thiazolidinone derivatives, it was found that specific modifications on the thiazolidinone core led to enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to induce apoptosis was attributed to its interaction with cellular signaling pathways involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity :

- Studies have indicated that thiazolidinone derivatives, including this compound, exhibit antimicrobial properties against a range of pathogens. For instance, a study demonstrated that compounds with similar structures showed effective inhibition of bacterial growth, suggesting potential for development as antibacterial agents .

- Anti-inflammatory Properties :

- Anticancer Potential :

Material Science

- Polymer Chemistry :

- Nanotechnology :

Agricultural Chemistry

- Pesticide Development :

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of thiazolidinone derivatives, including (Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria, making it a candidate for further development into therapeutic agents for infections resistant to conventional antibiotics.

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies suggested that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo (C=S) group at position 2 of the thiazolidinone ring is susceptible to nucleophilic attack. For example:

-

Mechanism : The thione sulfur acts as a nucleophile, reacting with alkyl halides (e.g., iodomethane) in the presence of a base (triethylamine) to form thioether derivatives .

Condensation and Cyclization

The thiophen-2-ylmethylene group is formed via Knoevenagel condensation:

-

Key Insight : Ultrasound irradiation significantly reduces reaction time (1 minute vs. 2 hours) while improving yields .

Oxidation and Reduction Reactions

The thioxo group can be oxidized to sulfonyl or reduced to thiol:

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub>, 50°C | Acetic acid | (Z)-5-(thiophen-2-ylmethylene)-2-sulfonylthiazolidin-4-one | 85% | |

| Reduction | NaBH<sub>4</sub>, Ethanol | RT, 4 hours | (Z)-5-(thiophen-2-ylmethylene)-2-mercaptothiazolidin-4-one | 78% |

-

Applications : Sulfonyl derivatives enhance water solubility, while thiols serve as intermediates for further functionalization.

Hydrolysis Reactions

The amide and ester groups undergo hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, Reflux, 6 hours | - | 3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | 90% | |

| Basic hydrolysis | 2M NaOH, RT, 12 hours | - | 4-ethoxyaniline + Propanoic acid derivative | 82% |

-

Note : Hydrolysis of the amide bond regenerates the carboxylic acid and amine precursors, enabling recyclability.

Electrophilic Aromatic Substitution

The ethoxyphenyl group undergoes electrophilic substitution:

-

Regioselectivity : The ethoxy group directs electrophiles to the para position due to its electron-donating nature .

Complexation with Metal Ions

The thione sulfur and carbonyl oxygen act as chelating sites:

| Metal Ion | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Cu(II) | Ethanol, RT | Cu(II)-thiazolidinone complex | Antimicrobial agent | |

| Fe(III) | Methanol, 60°C | Fe(III)-coordinated derivative | Catalytic studies |

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Electron-donating groups (e.g., 4-ethoxy in the target compound) increase lipophilicity and may enhance bioavailability compared to unsubstituted phenyl () or polar 3-hydroxyphenyl ().

Spectral Trends: C=S stretching vibrations (1243–1258 cm⁻¹) and NH bands (3150–3414 cm⁻¹) are consistent across analogs, confirming the thione tautomer dominance . Absence of C=O bands in triazole derivatives () contrasts with thiazolidinones, where νC=O (~1663–1682 cm⁻¹) is retained .

Steric and Conformational Impacts :

- Bulky substituents (e.g., allylidene in ) may hinder binding to biological targets compared to planar thiophene or benzylidene groups .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (Z)-N-(4-ethoxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamide?

- Methodology : The synthesis typically involves multi-step reactions:

Cyclization : Formation of the thioxothiazolidinone core via cyclization of thiourea derivatives under basic conditions (e.g., sodium hydride in DMF) .

Condensation : Reaction of the thiazolidinone intermediate with thiophene-2-carbaldehyde to introduce the thiophen-2-ylmethylene group. Acidic or basic catalysts (e.g., piperidine) are used to facilitate this step .

Propanamide linkage : Coupling the thiazolidinone-thiophene intermediate with 4-ethoxyphenylamine using activating agents like EDCI/HOBt .

- Optimization : Solvent choice (DMF or ethanol), temperature (60–80°C), and reaction time (12–24 hrs) critically influence yields (typically 40–65%) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Key Methods :

- NMR Spectroscopy : H and C NMR to confirm the Z-configuration of the thiophen-2-ylmethylene group and propanamide linkage .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 487.08) .

- Infrared (IR) Spectroscopy : Peaks at 1700–1680 cm (C=O stretching) and 1250 cm (C=S) .

- Thin-Layer Chromatography (TLC) : Monitored using ethyl acetate/hexane (3:7) for reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity | Evidence Source |

|---|---|---|---|

| Solvent | DMF (polar aprotic) | Enhances cyclization kinetics | |

| Temperature | 70–80°C | Balances reactivity/degradation | |

| Catalyst | Piperidine (10 mol%) | Facilitates Knoevenagel condensation | |

| Reaction Time | 18–24 hours | Ensures complete conversion |

- Mitigating Side Reactions : Use inert atmosphere (N) to prevent oxidation of thioamide groups .

Q. How do structural modifications (e.g., substituents on the benzylidene or phenyl groups) influence bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Experimental Design : Compare IC values against analogs in enzyme inhibition assays (e.g., COX-2 or β-lactamase targets) .

Q. What computational approaches are used to predict the compound’s bioactivity and binding modes?

- Methods :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or HDACs .

- QSAR Modeling : Utilize descriptors such as logP, polar surface area, and H-bond donors to predict pharmacokinetics .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

- Validation : Cross-check predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC values across studies)?

- Troubleshooting Framework :

Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to minimize variability .

Compound Purity : Verify purity (>95%) via HPLC before testing .

Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate target specificity via knockout models .

Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.